molecular formula C17H12N2O8 B12627927 2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one CAS No. 921942-60-1

2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one

Cat. No.: B12627927
CAS No.: 921942-60-1
M. Wt: 372.3 g/mol
InChI Key: SMTKCUUHKOHMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable phenyl precursor to introduce the nitro groups, followed by cyclization to form the benzopyran ring system. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy groups, followed by the addition of the desired nucleophile.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects due to mitochondrial uncoupling.

    3,5-Dinitrophenol: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.

    Baicalein: A flavonoid with a similar benzopyran structure but different functional groups, known for its anti-inflammatory and antioxidant activities.

Uniqueness

2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is unique due to the combination of nitro and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

921942-60-1

Molecular Formula

C17H12N2O8

Molecular Weight

372.3 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C17H12N2O8/c1-25-12-6-15(26-2)17-13(20)8-14(27-16(17)7-12)9-3-10(18(21)22)5-11(4-9)19(23)24/h3-8H,1-2H3

InChI Key

SMTKCUUHKOHMPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.